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Cat. No.: B12407704 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The precise and efficient labeling of nucleic acids is fundamental to a vast array of applications

in molecular biology, diagnostics, and drug development. Trisulfo-Cy3-Alkyne is a superior

fluorescent probe for this purpose, offering high water solubility, brightness, and photostability.

This cyanine dye contains a terminal alkyne group, enabling its covalent attachment to azide-

modified nucleic acids via a highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne

cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1] The trisulfonate

moiety significantly enhances the hydrophilicity of the dye, minimizing aggregation and non-

specific binding, which is particularly advantageous in aqueous environments for biological

experiments.[2][3]

These application notes provide a comprehensive guide to the principles, protocols, and

expected outcomes for labeling DNA and RNA with Trisulfo-Cy3-Alkyne.

Principle of the Method
The labeling strategy is a two-step process:

Introduction of an Azide Moiety into the Nucleic Acid: A reactive azide group must first be

incorporated into the DNA or RNA molecule. This can be achieved through various methods,
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including enzymatic incorporation of azide-modified nucleotides or by using chemically

synthesized oligonucleotides containing an azide modification.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-modified nucleic acid

is then "clicked" to the Trisulfo-Cy3-Alkyne. This reaction is catalyzed by Cu(I) ions, which

are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g.,

sodium ascorbate). The reaction is highly specific, rapid, and proceeds under mild, aqueous

conditions, making it ideal for labeling sensitive biomolecules.

Data Presentation
Table 1: Photophysical and Chemical Properties of
Trisulfo-Cy3-Alkyne

Property Value Reference

Excitation Maximum (λex) ~555 nm [4]

Emission Maximum (λem) ~565 nm [4]

Molar Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹ [5]

Quantum Yield (Φ) of Cy3 on

DNA
0.20 - 0.24 [5][6]

Solubility High in aqueous solutions [2][3]

Reactive Group Terminal Alkyne [1]

Chemistry
Copper(I)-Catalyzed Azide-

Alkyne Cycloaddition (CuAAC)
[1]

Table 2: Comparison of Cyanine Dyes for Nucleic Acid
Labeling
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Feature Trisulfo-Cy3 Standard Cy3 Alexa Fluor 555

Water Solubility Excellent Moderate to Low High

Aggregation Tendency Low Higher Low

Photostability Good Moderate Excellent

Brightness on Nucleic

Acids
High High Very High

Labeling Chemistry
Click Chemistry

(Alkyne)

NHS Ester,

Maleimide, etc.

NHS Ester,

Maleimide, etc.

Bioorthogonality High (with azide) Lower Lower

Note: The properties of Trisulfo-Cy3 are inferred from the known benefits of sulfonation on

cyanine dyes, which include increased water solubility, reduced aggregation, and potentially

enhanced brightness and photostability in aqueous environments.[2][3]

Experimental Protocols
Protocol 1: Enzymatic Incorporation of Azide into DNA
using Terminal deoxynucleotidyl Transferase (TdT)
This protocol describes the 3'-end labeling of DNA with an azide group using TdT and an azide-

modified dideoxynucleotide triphosphate (e.g., 3'-Azido-ddATP).

Materials:

Single-stranded or double-stranded DNA with a 3'-OH overhang

Terminal deoxynucleotidyl Transferase (TdT)

5X TdT Reaction Buffer

Azide-modified dideoxynucleotide triphosphate (e.g., 3'-Azido-ddATP, 1 mM stock)

Nuclease-free water
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DNA purification kit or ethanol precipitation reagents

Procedure:

Reaction Setup: In a sterile microcentrifuge tube, combine the following reagents on ice:

DNA (10-20 pmol)

5X TdT Reaction Buffer (10 µL)

Azide-modified ddNTP (10 µL of 1 mM stock)

TdT (20 units)

Nuclease-free water to a final volume of 50 µL

Incubation: Mix gently by pipetting and incubate the reaction at 37°C for 1-2 hours.

Enzyme Inactivation: Inactivate the TdT by heating the reaction at 70°C for 10 minutes.

Purification: Purify the azide-modified DNA using a suitable DNA purification kit or by ethanol

precipitation to remove unincorporated nucleotides and the enzyme.

Quantification: Determine the concentration of the purified azide-modified DNA using a

spectrophotometer or a fluorescence-based quantification method.

Protocol 2: Copper(I)-Catalyzed Click Chemistry
Labeling of Azide-Modified Nucleic Acids
This protocol describes the labeling of azide-modified DNA or RNA with Trisulfo-Cy3-Alkyne.

Materials:

Azide-modified nucleic acid (from Protocol 1 or chemical synthesis)

Trisulfo-Cy3-Alkyne (10 mM stock in DMSO or water)

Copper(II) sulfate (CuSO₄) (20 mM stock in nuclease-free water)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine

(TBTA) ligand (50 mM stock in DMSO/water)

Sodium Ascorbate (100 mM stock in nuclease-free water, freshly prepared)

Nuclease-free buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0)

Nuclease-free water

Nucleic acid purification reagents (e.g., ethanol, sodium acetate, spin columns)

Procedure:

Catalyst Premix Preparation: In a microcentrifuge tube, prepare the Cu(I)-ligand complex by

mixing:

CuSO₄ stock (2.5 µL)

THPTA or TBTA ligand stock (5.0 µL)

Vortex briefly to mix.

Reaction Setup: In a sterile, light-protected microcentrifuge tube, combine the following:

Azide-modified nucleic acid (1-5 µM final concentration) in buffer.

Trisulfo-Cy3-Alkyne stock (to a final concentration of 5-10 fold molar excess over the

nucleic acid).

Add the catalyst premix to the reaction tube.

Initiation of Reaction: To initiate the click reaction, add the freshly prepared sodium ascorbate

solution to a final concentration of 1-5 mM.

Incubation: Mix the reaction gently by pipetting. Incubate at room temperature for 1-4 hours,

protected from light. Gentle rocking or rotation can improve reaction efficiency.
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Purification: Purify the labeled nucleic acid to remove unreacted dye, copper catalyst, and

other reaction components. This can be achieved by:

Ethanol Precipitation: Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of

cold 100% ethanol. Incubate at -20°C for at least 1 hour, then centrifuge at high speed to

pellet the nucleic acid. Wash the pellet with 70% ethanol and resuspend in a suitable

buffer.

Spin Column Purification: Use a commercially available nucleic acid purification spin

column that is appropriate for the size of your nucleic acid.

Quantification and Quality Control:

Measure the absorbance at 260 nm (for nucleic acid) and ~555 nm (for Trisulfo-Cy3) to

determine the concentration of the nucleic acid and the degree of labeling.

Analyze the labeled nucleic acid by gel electrophoresis to confirm successful labeling (a

shift in mobility should be observed) and to assess purity.

Mandatory Visualizations
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Step 1: Azide Incorporation

Step 2: Click Chemistry Step 3: Purification & Analysis
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Enzyme (e.g., TdT)

Azide-Modified
Nucleotide

Azide-Modified
Nucleic Acid

Enzymatic Reaction

Trisulfo-Cy3 Labeled
Nucleic Acid

Trisulfo-Cy3-Alkyne

Cu(I) Catalyst
(CuSO4 + Ascorbate)

Click Reaction Purification
(Ethanol Precipitation or Spin Column)

Analysis
(Spectroscopy, Gel Electrophoresis)

Click to download full resolution via product page

Caption: Experimental workflow for labeling nucleic acids.
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Azide-Modified Nucleic Acid
(R-N3)

Cu(I)

+

Trisulfo-Cy3-Alkyne
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+
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Forms
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Caption: Click chemistry signaling pathway diagram.
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Problem Possible Cause Suggested Solution

Low or no labeling Inefficient azide incorporation.

Optimize the enzymatic

reaction (enzyme/substrate

concentration, incubation

time). Verify azide

incorporation by a gel shift

assay with an alkyne-biotin

conjugate.

Inactive copper catalyst.

Use freshly prepared sodium

ascorbate solution. Ensure all

solutions are degassed to

minimize oxidation of Cu(I) to

Cu(II).

Impure reagents.
Use high-quality, purified

nucleic acids and reagents.

High background fluorescence
Incomplete removal of

unreacted dye.

Optimize the purification

protocol. For ethanol

precipitation, perform multiple

washes with 70% ethanol. For

spin columns, ensure complete

removal of the wash buffer.

Non-specific binding of the

dye.

The use of Trisulfo-Cy3

minimizes this, but ensure

appropriate blocking agents

are used in downstream

applications (e.g., FISH).

Degradation of nucleic acid Presence of nucleases.

Use nuclease-free water,

tubes, and tips. Work in a

clean environment.

Oxidative damage from the

click reaction.

The use of a Cu(I)-stabilizing

ligand like THPTA or TBTA can

protect biomolecules from

reactive oxygen species.
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For further troubleshooting in specific applications like FISH, consider factors such as probe

design, denaturation and hybridization conditions, and microscope settings.[7][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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